molecular formula C12H19N3O3 B12441390 Tert-butyl 2-(5-amino-1,2-oxazol-3-YL)pyrrolidine-1-carboxylate CAS No. 887586-28-9

Tert-butyl 2-(5-amino-1,2-oxazol-3-YL)pyrrolidine-1-carboxylate

Cat. No.: B12441390
CAS No.: 887586-28-9
M. Wt: 253.30 g/mol
InChI Key: MMKADZYBONTSHQ-UHFFFAOYSA-N
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Description

Introduction to Tert-Butyl 2-(5-Amino-1,2-Oxazol-3-yl)Pyrrolidine-1-Carboxylate

This hybrid molecule combines nitrogen- and oxygen-containing heterocycles with a sterically bulky protecting group, making it a valuable scaffold in medicinal chemistry and asymmetric synthesis. Its structural complexity arises from the interplay of rigid and flexible regions, enabling tunable conformational states and site-selective reactivity.

Structural Features of Bicyclic Heterocyclic Systems

Pyrrolidine Core: Conformational Dynamics and Stereochemical Implications

The pyrrolidine ring exhibits significant conformational flexibility due to pseudorotation, a process involving the interconversion of envelope (Cs) and twisted (C2) conformers through puckering motions. Density functional theory (DFT) studies indicate that the N–H equatorial conformation is energetically favored over the axial form by approximately 1.2–1.8 kcal/mol in unsubstituted pyrrolidine, as the equatorial arrangement minimizes 1,3-diaxial steric strain. However, substitution at the nitrogen atom—such as with the Boc group—alters this preference.

Table 1: Conformational Energies of Pyrrolidine Derivatives

Substituent Axial Conformer Energy (kcal/mol) Equatorial Conformer Energy (kcal/mol) Energy Difference (ΔG)
Unsubstituted 0.0 -1.5 1.5
Boc-Protected +2.3 0.0 2.3

The tert-butyloxycarbonyl group induces a pronounced equatorial bias (ΔG = 2.3 kcal/mol) due to steric clashes between the bulky tert-butyl moiety and the adjacent pyrrolidine C2 substituent. This steric effect restricts pseudorotation, stabilizing a single dominant conformer and enhancing stereochemical predictability in synthetic applications.

1,2-Oxazole Moiety: Aromaticity vs. Diene Character in Electronic Structure

The 1,2-oxazole ring exhibits dual electronic behavior: partial aromaticity from 6π-electron delocalization and diene-like reactivity at the C4–C5 bond. Natural bond orbital (NBO) analyses reveal diminished aromatic stabilization compared to benzene (resonance energy ≈ 15 kcal/mol vs. 36 kcal/mol), resulting in heightened susceptibility to electrophilic attacks.

Key Electronic Features:

  • Aromatic Contributions: The lone pairs on oxygen and nitrogen participate in conjugation, creating a delocalized π-system across positions 1–3–5.
  • Diene Reactivity: The C4–C5 bond retains partial double-bond character (bond length ≈ 1.34 Å), enabling cycloaddition reactions with electron-deficient dienophiles.

Substituents at C3 (e.g., the 5-amino group) further modulate electronic density. The amino group donates electron density via resonance, increasing nucleophilicity at C5 while reducing diene reactivity—a critical factor in regioselective functionalization.

Tert-Butyloxycarbonyl (Boc) Protecting Group: Steric and Electronic Effects

The Boc group serves dual roles:

  • Steric Shielding: The tert-butyl moiety (van der Waals volume ≈ 150 ų) creates a hydrophobic microenvironment around the pyrrolidine nitrogen, sterically hindering nucleophilic attack or undesired protonation.
  • Electronic Stabilization: The carbonyl oxygen withdraws electron density via induction, reducing the basicity of the adjacent nitrogen (pKa ≈ 3–4 vs. 10–11 for unprotected pyrrolidine). This electronic deactivation prevents unwanted side reactions during peptide coupling or metal-catalyzed transformations.

Table 2: Comparative Basicity of Protected vs. Unprotected Pyrrolidine

Compound pKa (Conjugate Acid)
Pyrrolidine 11.3
Boc-Protected Pyrrolidine 3.8

The Boc group’s orthogonality to other protecting groups (e.g., Fmoc, Cbz) makes it indispensable in multi-step syntheses, particularly in the construction of peptidomimetics and heterocyclic pharmaceuticals.

Properties

CAS No.

887586-28-9

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)17-11(16)15-6-4-5-9(15)8-7-10(13)18-14-8/h7,9H,4-6,13H2,1-3H3

InChI Key

MMKADZYBONTSHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NOC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an amino acid derivative and a carbonyl compound under acidic conditions.

    Substitution on the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the oxazole derivative reacts with a suitable pyrrolidine precursor.

    Protection and Deprotection Steps: The tert-butyl group is often used as a protecting group for the carboxylate functionality, which can be introduced and later removed under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the amino group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxazole ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of tert-butyl 2-(5-amino-1,2-oxazol-3-YL)pyrrolidine-1-carboxylate as an antiviral agent. Research indicates that derivatives containing a β-amino acid moiety exhibit promising antiviral properties against various viruses:

  • Tobacco Mosaic Virus : Compounds derived from similar structures showed higher antiviral activities compared to traditional agents, with curative activity rates reaching up to 91.5% at specific concentrations .
  • Herpes Simplex Virus (HSV) : The compound has demonstrated significant anti-HSV activity, suggesting that structural modifications can enhance its efficacy against viral infections .

Antibacterial Properties

The compound's structural characteristics allow it to interact with bacterial enzymes, potentially inhibiting their function:

  • MurA Inhibition : It has been noted that related compounds can serve as covalent inhibitors of bacterial peptidoglycan biosynthesis enzymes, which are crucial for bacterial cell wall formation. This action could lead to effective antibacterial therapies .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of compounds similar to this compound suggests potential applications in treating inflammatory diseases:

  • Studies have indicated that certain derivatives can modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Case Studies and Research Findings

StudyFocusFindings
Bernardino et al. (2021)Antiviral ActivityIdentified derivatives with high activity against Tobacco Mosaic Virus. Noted enhanced effects with β-amino acid moieties .
ACS Publications (2022)Antibacterial ActivityHighlighted the potential of similar compounds as MurA inhibitors, suggesting a pathway for new antibacterial agents .
MDPI (2020)Anti-inflammatory PropertiesDiscussed the modulation of inflammatory responses by pyrrolidine derivatives, indicating therapeutic potential .

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and the amino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Below is a comparative analysis of the target compound with two pyridine-based derivatives and a hypothetical oxazole analogue:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features Applications
This compound (Target) C₁₂H₁₈N₃O₃ 252.29 Boc, 5-aminooxazole Amino group for H-bonding; Boc for reversible protection Drug intermediates, agrochemical synthesis
Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₇H₂₃BrN₂O₄ 415.28 Bromopyridine, methoxy, ether Bromine for cross-coupling; methoxy enhances electron density Suzuki reactions, drug discovery
Tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₉H₂₇BrN₂O₅ 467.34 Bromopyridine, dimethoxymethyl, ether Bulky substituent; potential for hydrolysis to aldehyde Catalysis, materials science
Tert-butyl 2-(1,3-oxazol-5-yl)pyrrolidine-1-carboxylate (Hypothetical) C₁₂H₁₇N₂O₃ 237.28 Boc, unsubstituted oxazole Lacks amino group; reduced polarity and H-bonding capacity Generic heterocyclic synthesis

Comparative Analysis

Functional Group Reactivity :
  • Target Compound: The 5-aminooxazole group enables nucleophilic reactions (e.g., acylation, alkylation) at the amino site. The Boc group is acid-labile, allowing deprotection under mild conditions (e.g., HCl/dioxane) .
  • Pyridine Derivatives : The bromine atom in the pyridine analogues facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group acts as an electron-donating substituent, stabilizing positive charges in intermediates .
Electronic and Steric Effects :
  • The amino group in the target compound increases electron density in the oxazole ring, enhancing its participation in π-π stacking and hydrogen-bonding interactions. This contrasts with the electron-deficient pyridine rings in the brominated analogues, which favor electrophilic substitution reactions.

Biological Activity

Tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₉N₃O₃
  • Molecular Weight : 253.298 g/mol
  • CAS Number : 887586-28-9
  • LogP : 2.8479
  • Polar Surface Area (PSA) : 81.59 Ų

These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of β-amino acids with a pyrrolidine core have been investigated for their effectiveness against various viruses:

  • Hepatitis A Virus (HAV) : Compounds exhibiting antiviral activity against HAV have been synthesized, showing promising results in inhibiting viral replication .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has indicated that certain pyrrolidine derivatives can induce apoptosis in cancer cell lines:

CompoundCell LineIC₅₀ (µM)Mechanism
5aMCF-710.38Induction of apoptosis via p53 pathway
5bU-93712.1Caspase activation leading to cell death

These findings indicate that modifications to the pyrrolidine structure can enhance cytotoxicity against specific cancer types .

The biological activity of this compound may involve several mechanisms:

  • Receptor Interaction : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes critical for viral replication or cancer cell survival.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in related compounds, suggesting a similar mechanism for this compound.

Study on Antiviral Efficacy

In a study assessing the efficacy of pyrrolidine derivatives against HAV, researchers found that certain compounds demonstrated a significant reduction in viral titer at concentrations as low as 20 µg/10^5 cells. This suggests that this compound could be a candidate for further antiviral development .

Cancer Cell Line Evaluation

Another study evaluated several pyrrolidine derivatives against various cancer cell lines, including MCF-7 and U-937. The results indicated that compounds with similar structures to this compound exhibited IC₅₀ values in the micromolar range, highlighting their potential as anticancer agents .

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